1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
Description
1-(5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog derived from thymidine. Its structure features a pyrimidine-2,4-dione core (thymine base) linked to a tetrahydrofuran ring substituted with a hydroxymethyl group at the 5-position. The compound is also known as 2',3'-dideoxyuridine (ddUrd) or dideoxythymidine, depending on nomenclature conventions .
Key structural attributes:
- Sugar moiety: A 2',3'-dideoxyribose analog (tetrahydrofuran) lacking hydroxyl groups at the 2' and 3' positions, which prevents further elongation in DNA/RNA synthesis.
- Base: 5-methylpyrimidine-2,4-dione (thymine).
- Functional group: A hydroxymethyl (-CH2OH) group at the 5' position of the sugar, enabling chemical derivatization .
This compound is a precursor to antiviral agents, particularly in the development of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV treatment. Its structural modifications confer resistance to enzymatic degradation and enhance incorporation into viral DNA, leading to chain termination .
Properties
IUPAC Name |
1-[5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKCQTLDIPIRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863170 | |
| Record name | 1-[5-(Hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with a suitable tetrahydrofuran derivative. One common method involves the use of 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one as an intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various alkylated or acylated products.
Scientific Research Applications
1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis:
Sugar Modifications :
- The absence of 2' and 3' hydroxyl groups in ddUrd (the target compound) prevents phosphodiester bond formation during viral replication, leading to chain termination. This mechanism is shared with AZT, ddC, and d4T .
- Clevudine introduces a 2'-fluoro group on an L-sugar configuration, enhancing resistance to phosphorylase enzymes and improving antiviral potency against HBV .
- Stavudine (d4T) features a double bond in the sugar ring, increasing metabolic stability and reducing toxicity compared to earlier NRTIs .
Base Modifications :
- Trifluridine substitutes the thymine methyl group with a trifluoromethyl (-CF3) group, improving uptake and incorporation into viral DNA .
- Zalcitabine (ddC) uses cytosine instead of thymine, targeting viral reverse transcriptase with a different base-pairing profile .
Functional Group Versatility :
- The 5'-hydroxymethyl group in the target compound allows for click chemistry modifications, such as triazole conjugates (e.g., compound 15b in ), which enhance binding to carbonic anhydrase or telomerase . AZT’s 3'-azido group enables similar derivatization but with distinct pharmacokinetic profiles .
Antiviral Activity:
- The target compound’s 2',3'-dideoxy structure mimics natural nucleosides, making it a substrate for viral reverse transcriptase. Its incorporation into viral DNA results in premature chain termination, a mechanism critical in HIV treatment .
Biological Activity
1-(5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione, also known as a derivative of pyrimidine and tetrahydrofuran, has garnered attention in biological research due to its potential therapeutic applications. This compound's structure suggests possible interactions at the molecular level that could influence various biological pathways.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 226.23 g/mol. The structural features include a hydroxymethyl group and a pyrimidine dione, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.23 g/mol |
| CAS Number | 3416-05-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies involving related tetrahydrofuran derivatives have shown inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging method. Results indicate that it may effectively reduce oxidative stress markers, contributing to cellular protection against oxidative damage .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its structural components could interact with enzymes like GABA aminotransferase, which is crucial in neurotransmitter regulation .
Study on Antimicrobial Effects
A study conducted by Umesha et al. (2009) demonstrated that similar compounds showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antioxidant Evaluation
In a comparative study on antioxidant activities of various pyrimidine derivatives, the compound exhibited notable scavenging activity against free radicals. The results were quantified using IC50 values, indicating the concentration required to inhibit 50% of the free radicals present .
Q & A
Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
The compound contains a pyrimidine-2,4-dione core substituted with a 5-methyl group and a tetrahydrofuran (THF) ring bearing a hydroxymethyl group. The THF ring’s stereochemistry (e.g., 2R,4S,5R configuration) and hydroxyl groups are critical for hydrogen bonding and nucleoside analog activity . The hydroxymethyl group increases hydrophilicity, while the methyl group on the pyrimidine ring enhances metabolic stability .
Basic: What synthetic methodologies are commonly employed for preparing this compound and its derivatives?
A typical synthesis involves:
- Nucleoside alkylation : Reaction of pyrimidine derivatives with protected THF intermediates under basic conditions (e.g., Li₂CO₃, N-ethyl-N,N-diisopropylamine in THF at 20°C, yielding ~89% ).
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties, as seen in derivatives like 9g (45% yield using NH₄F in methanol at 50°C) .
- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during synthesis .
Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Solvent selection : Tetrahydrofuran (THF) with lithium carbonate enhances nucleophilic substitution efficiency .
- Catalyst tuning : Copper sulfate and sodium ascorbate in CuAAC improve triazole formation yields .
- Continuous flow reactors : Industrial-scale production may adopt flow chemistry to reduce side reactions and enhance purity .
Example : In , using N-ethyl-N,N-diisopropylamine as a base in THF achieved 89% yield, while prolonged heating (>24 hrs) or excess reagents led to decomposition.
Advanced: What experimental approaches are used to analyze its antimicrobial activity, and how do structural modifications affect efficacy?
- In vitro screening : Derivatives are tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution to determine minimum inhibitory concentrations (MICs) .
- Structure-activity relationship (SAR) :
- Alkylation : Substitution with benzyl chlorides or chloroacetamides increases lipophilicity and membrane penetration .
- Heterocyclic appendages : Adding oxadiazole or thiazole rings (e.g., 5-phenyl-1,3,4-oxadiazol-2-yl) enhances activity by targeting microbial enzymes .
Data Example : 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives showed MICs of 2–8 µg/mL against Gram-positive bacteria .
Advanced: How should researchers address stability challenges during storage and handling?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of hydroxymethyl and hydroxyl groups .
- Handling : Avoid exposure to heat (>40°C) and moisture, which accelerate decomposition (precautionary codes P210, P261 ).
- Analytical monitoring : Regular HPLC or NMR (e.g., ¹H NMR δ 7.92 ppm for triazole protons ) ensures purity.
Advanced: How can contradictions in biological activity data between structurally similar analogs be resolved?
- Crystallographic analysis : X-ray diffraction of enzyme-bound complexes (e.g., thymidine kinase) identifies steric clashes or hydrogen-bonding mismatches .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of analogs with modified THF stereochemistry .
- Metabolic profiling : LC-MS/MS assays detect degradation products (e.g., dehydroxymethyl derivatives) that reduce efficacy .
Advanced: What methodologies are used for NMR characterization of its derivatives?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, triazole protons in 9g appear at δ 7.92 ppm, while THF ring protons resonate at δ 4.38–5.43 ppm .
- Stereochemical analysis : NOESY confirms THF ring configuration (e.g., 2R,4S,5R) through cross-peaks between hydroxymethyl (δ 3.78 ppm) and adjacent protons .
Advanced: How is this compound utilized in developing imaging probes for tumor proliferation studies?
- Radiolabeling : Derivatives like 3d are tagged with ⁹⁹mTc(CO)₃ for SPECT imaging. Steps include azide-alkyne click chemistry and purification via column chromatography (e.g., SiO₂, 8–12% MeOH/CH₂Cl₂) .
- Biodistribution assays : In vivo studies in murine models measure uptake in proliferating tissues (e.g., tumors vs. liver) .
Basic: What are the primary safety precautions for handling this compound in the lab?
- Hazard codes : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does pH influence the compound’s coordination with metal ions in biochemical assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
